molecular formula C16H16N2O B14697273 (10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-10-yl)urea CAS No. 31719-66-1

(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-10-yl)urea

Cat. No.: B14697273
CAS No.: 31719-66-1
M. Wt: 252.31 g/mol
InChI Key: VPBYBQXHZRFLPT-UHFFFAOYSA-N
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Description

(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-10-yl)urea is a chemical compound with the molecular formula C18H20N2O2 It is known for its unique structure, which includes a dibenzo(a,d)cycloheptene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-10-yl)urea typically involves the reaction of 10,11-dihydro-5H-dibenzo(a,d)cycloheptene with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of advanced reactors and automation can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-10-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, usually under anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide), often under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted urea derivatives.

Scientific Research Applications

(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-10-yl)urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-10-yl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)urea: A closely related compound with similar chemical properties.

    1-(2-Chloroethyl)-3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)urea: Another related compound with a chloroethyl group, which may exhibit different reactivity and biological activity.

Uniqueness

(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-10-yl)urea is unique due to its specific structure and the presence of the dibenzo(a,d)cycloheptene core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

31719-66-1

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylurea

InChI

InChI=1S/C16H16N2O/c17-16(19)18-15-10-12-6-2-1-5-11(12)9-13-7-3-4-8-14(13)15/h1-8,15H,9-10H2,(H3,17,18,19)

InChI Key

VPBYBQXHZRFLPT-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2CC3=CC=CC=C31)NC(=O)N

Origin of Product

United States

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